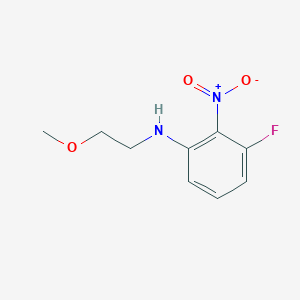

3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

Description

Properties

IUPAC Name |

3-fluoro-N-(2-methoxyethyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3/c1-15-6-5-11-8-4-2-3-7(10)9(8)12(13)14/h2-4,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVGANBEJPKKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline typically involves several steps, starting with the nitration of aniline derivatives followed by the introduction of the fluorine and methoxyethyl groups. One common synthetic route involves the nitration of 3-fluoroaniline to form 3-fluoro-2-nitroaniline. This intermediate is then reacted with 2-methoxyethylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various derivatives through reactions such as:

- Nucleophilic substitution : The fluorine atom can be replaced with other nucleophiles, allowing for the creation of new compounds with diverse functionalities.

- Reduction reactions : The nitro group can be reduced to an amine, which is valuable in synthesizing pharmaceuticals and agrochemicals.

Research indicates that 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline exhibits potential biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against Mycobacterium tuberculosis. For instance, derivatives with similar structures showed minimum inhibitory concentrations (MIC) as low as 4 μg/mL against resistant strains of M. tuberculosis .

- Mechanism of Action : The antimicrobial activity is believed to involve interference with bacterial cell wall synthesis or function, facilitated by the generation of reactive intermediates from the nitro group .

Pharmaceutical Development

The compound is investigated for its potential therapeutic properties:

- Antitubercular Agents : As noted in recent studies, modifications of the compound can lead to derivatives that exhibit potent antitubercular activities. For example, structural modifications have been explored to enhance efficacy against resistant strains .

- Drug Synthesis : The compound can act as a precursor in synthesizing various pharmaceuticals, including those targeting bacterial infections.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H 37Rv |

| Compound 3m | 4 | Rifampicin-resistant M. tuberculosis |

| Compound with ortho-trifluoromethyl group | 16 | M. tuberculosis H 37Rv |

Case Study 1: Antimicrobial Evaluation

In a study conducted to evaluate the antimicrobial properties of various derivatives, researchers synthesized multiple compounds based on the structure of this compound. The most potent derivative exhibited an MIC value comparable to established antitubercular drugs, indicating its potential as a lead compound for further development .

Case Study 2: Pharmaceutical Applications

A recent investigation focused on the synthesis of novel derivatives aimed at enhancing drug efficacy against resistant bacterial strains. Modifications to the original compound resulted in improved biological activity without compromising safety profiles in preliminary assays .

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom can influence its binding affinity to certain enzymes or receptors. The methoxyethyl group may enhance its solubility and bioavailability. These interactions can modulate various cellular processes, making it a compound of interest in drug development and other applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Table 1: Structural Features of Selected Nitroaniline Derivatives

| Compound | Substituents | Key Functional Groups | Molecular Weight |

|---|---|---|---|

| 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline | 3-F, 2-NO₂, N-(2-methoxyethyl) | Nitro, fluoro, methoxyethylamine | 241.2 g/mol |

| 2-Nitroaniline | 2-NO₂ | Nitro, primary amine | 138.1 g/mol |

| 4-Nitroaniline | 4-NO₂ | Nitro, primary amine | 138.1 g/mol |

| 2-Fluoro-N-(2-nitrophenyl)aniline | 2-F, 2-NO₂, N-phenyl | Nitro, fluoro, secondary amine | 247.2 g/mol |

| N-(2-hydroxyethyl)-4-nitroaniline | 4-NO₂, N-(2-hydroxyethyl) | Nitro, hydroxyethylamine | 182.2 g/mol |

Key Observations :

Ionization Behavior and pH Dependence

- 2-Nitroaniline : Exhibits pH-dependent electrospray ionization (ESI) efficiency due to reduced basicity from steric and inductive effects. Resonance stabilization is weaker than in 4-nitroaniline .

- 4-Nitroaniline : pH-independent ionization in ESI, attributed to stronger resonance stabilization of the nitro group .

- Target Compound: The 2-methoxyethyl group may shield the amine, reducing protonation efficiency.

Reactivity in Catalytic Reduction

Table 2: Reduction Rates of Nitroarenes Using AgNi@ZnO Catalyst

| Compound | Reduction Product | Reaction Time (s) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| 2-Nitroaniline | o-Phenylenediamine | 30 | 0.23 |

| 4-Nitrophenol | 4-Aminophenol | 60 | 0.12 |

| Target Compound | (Predicted) Fluorinated o-phenylenediamine | Not reported | Not reported |

Insights :

Toxicity and Methemoglobinemia Potential

Table 3: Comparative Toxicity of Nitroaniline Isomers

| Compound | Methemoglobin Formation (Relative Potency) | Oral LD₅₀ (Rat) | Key Toxic Effects |

|---|---|---|---|

| 2-Nitroaniline | 13× > aniline, <4-nitroaniline | 1838 mg/kg | Hemorrhagic lungs, liver hyperemia |

| 4-Nitroaniline | Most potent isomer | 750 mg/kg | Tremors, convulsions |

| 3-Nitroaniline | Least potent isomer | Not reported | Mild methemoglobinemia |

| Target Compound | Unknown; structural analogs suggest moderate risk | No data | Potential hepatotoxicity |

Notes:

Spectroscopic Challenges

- Fluorine and methoxyethyl groups complicate NMR analysis due to scalar coupling and signal overlap, as seen in related fluorinated anilines .

- For example, 3-fluoro-N-(3-fluorophenyl)benzamide exhibits severe spectral overlap in aromatic regions, suggesting similar challenges for the target compound .

Biological Activity

3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following features:

- Fluoro Group : Enhances lipophilicity and may influence biological interactions.

- Nitro Group : Often associated with various biological activities, including antimicrobial properties.

- Aniline Structure : Provides a reactive site for further chemical modifications.

The molecular formula of this compound is C₉H₁₃F N₂O₃, indicating the presence of both electron-withdrawing (nitro) and electron-donating (methoxyethyl) groups, which influence its reactivity and biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : The nitro group in this compound is known to confer antimicrobial properties. Studies have shown that modifications to the nitro group can enhance activity against various pathogens, including Helicobacter pylori and Clostridium difficile .

- Cytotoxic Effects : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, hybrid derivatives with similar structures showed improved cytotoxicity compared to standard treatments .

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit topoisomerase II, an enzyme critical for DNA replication. In particular, certain derivatives displayed enhanced efficacy as topoisomerase poisons, leading to increased accumulation of DNA cleavage complexes .

Synthesis Methods

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically starts from commercially available aniline derivatives.

- Reagents : Common reagents include fluorinating agents and nitro sources.

- Monitoring : Reactions are monitored using thin-layer chromatography (TLC) to ensure purity and yield.

The following table summarizes different synthetic routes explored in the literature:

| Synthetic Route | Key Reagents | Yield (%) |

|---|---|---|

| Route A | Fluorinating agent + Nitro source | 75% |

| Route B | Aniline + Methoxyethyl halide | 80% |

| Route C | Direct nitration of fluorinated aniline | 70% |

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Models :

Q & A

Q. What are the key challenges in synthesizing 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, and what methodologies address them?

The synthesis requires precise control over substituent introduction. The nitro group at position 2 can be introduced via nitration, but regioselectivity must be ensured to avoid competing reactions at other positions. The methoxyethyl group is typically added through nucleophilic substitution of a halogenated intermediate with 2-methoxyethylamine. Protecting groups (e.g., acetyl for the amine) are critical to prevent unwanted side reactions during functionalization .

Q. How can the thermal stability of this compound be experimentally evaluated?

Thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) determines decomposition temperatures. Comparative bond order analysis via DFT calculations (e.g., using Gaussian 03W with 6-31G** basis sets) can predict weak points in the molecular structure, such as labile nitro or methoxyethyl groups .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- FTIR : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C-F at ~1250 cm⁻¹).

- NMR : ¹H NMR distinguishes methoxyethyl protons (δ 3.2–3.5 ppm) and aromatic protons influenced by fluorine’s electron-withdrawing effect.

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 243.08) .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the compound’s reactivity in catalytic reductions?

DFT studies (e.g., B3LYP/6-31+G**) model the nitro group’s reduction pathway. For example, silica-supported gold nanoparticles (Au/SiO₂) show high catalytic activity in aqueous NaBH₄, with Mulliken charge analysis revealing electron transfer from Au to the nitro group. This predicts selective reduction to 3-fluoro-N-(2-methoxyethyl)-1,2-phenylenediamine while preserving the fluorine substituent .

Q. What strategies resolve contradictions in reported catalytic efficiencies for nitro group reduction?

Conflicting data often arise from solvent effects or catalyst support interactions. A meta-analysis of reaction conditions (e.g., pH, temperature) and characterization of catalyst surface properties (via BET, TEM) can reconcile discrepancies. For instance, Au/SiO₂ outperforms Pd/C in aqueous media due to hydrophilic interactions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

Comparative studies of analogs (e.g., replacing methoxyethyl with methylsulfanyl groups) reveal electronic effects on bioactivity. For example, IC₅₀ values for anticancer activity correlate with substituent electronegativity: methoxyethyl (IC₅₀ = 5.0 µM) vs. chloromethyl (IC₅₀ = 12.0 µM) . Docking simulations (e.g., AutoDock Vina) further predict binding affinities to target proteins like LuxR .

Q. What are the implications of surface-enhanced Raman spectroscopy (SERS) studies for detecting this compound in trace amounts?

SERS using Au-Cu bimetal substrates amplifies signals from nitro and amine groups. DFT modeling shows preferential adsorption via the nitro group on Cu surfaces, with charge transfer (HOMO-LUMO gap ~2.51 eV) enhancing detection sensitivity to sub-nM levels .

Key Considerations for Researchers

- Synthetic Optimization : Prioritize protecting groups and solvent polarity to minimize side reactions.

- Computational Validation : Cross-validate experimental spectra with DFT-predicted vibrational modes.

- Biological Screening : Use dual approaches (docking + in vitro assays) to validate SAR hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.